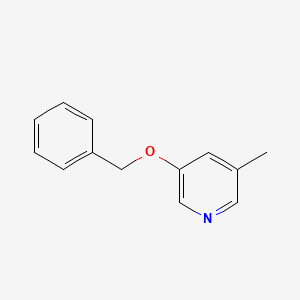

![molecular formula C7H9BrCl2N4 B1526099 {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride CAS No. 1354963-16-8](/img/structure/B1526099.png)

{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Overview

Description

“{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1354963-16-8 . It has a molecular weight of 299.98 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

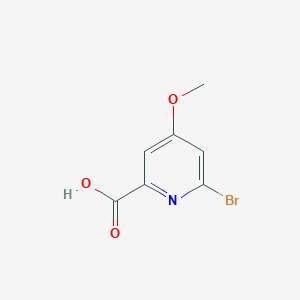

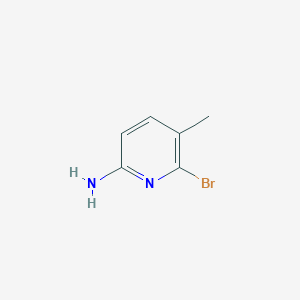

The synthesis of similar compounds has been reported in the literature . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H7BrN4.2ClH/c8-4-1-5-7(10-3-4)12-6(2-9)11-5;;/h1,3H,2,9H2,(H,10,11,12);2*1H . This indicates that the compound contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Central Nervous System (CNS) Modulation

Imidazo[4,5-b]pyridine derivatives have been identified as GABA_A receptor positive allosteric modulators . This application is significant in the development of therapeutics for CNS disorders, where modulation of GABA_A receptors can have anxiolytic, anticonvulsant, and sedative effects.

Proton Pump Inhibition

These compounds have shown potential as proton pump inhibitors . This application is crucial for the treatment of gastrointestinal diseases such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acid secretion is beneficial.

Aromatase Inhibition

The structural analogs of imidazo[4,5-b]pyridine have been developed as aromatase inhibitors . Aromatase inhibitors are used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women by inhibiting the synthesis of estrogen.

Anti-inflammatory Properties

Some derivatives within this chemical group are found to act as non-steroidal anti-inflammatory drugs (NSAIDs) . They offer therapeutic potential in the management of inflammatory conditions without the side effects associated with steroidal anti-inflammatory drugs.

Antimicrobial Activity

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives . These compounds could lead to the development of novel antibiotics, addressing the growing concern of antibiotic resistance.

Cancer Therapeutics

Imidazo[4,5-b]pyridines have been investigated for their ability to influence cellular pathways necessary for the functioning of cancerous cells . They hold promise in the development of new anticancer drugs, particularly due to their ability to target specific pathways involved in tumor growth and metastasis.

Optoelectronic Applications

These heterocyclic compounds have shown great potential in optoelectronic devices . Their unique properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications.

Antiparasitic Activity

Substituted imidazo[4,5-b]pyridines have been identified as promising lead compounds for the treatment of human African trypanosomiasis . Their antiproliferative activity against the causative agent of the disease highlights their potential as therapeutic agents.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the broad range of activities exhibited by imidazole-containing compounds , there may be potential for “{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride” in various therapeutic applications.

properties

IUPAC Name |

(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4.2ClH/c8-4-1-5-7(10-3-4)12-6(2-9)11-5;;/h1,3H,2,9H2,(H,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMYOHAMOAWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)CN)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride | |

CAS RN |

1354963-16-8 | |

| Record name | {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

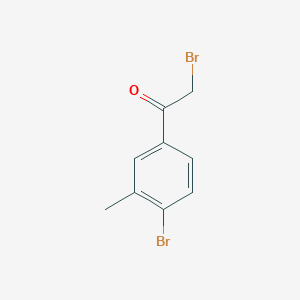

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)

![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)